
4-Amino-1-cyclopropylpyrrolidin-2-one
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Overview
Description
4-Amino-1-cyclopropylpyrrolidin-2-one is a versatile compound with the molecular formula C7H12N2O It is known for its unique structural features, including a cyclopropyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with a suitable diketone or ketoester under acidic or basic conditions. The reaction conditions often include heating and the use of solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-cyclopropylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyrrolidinones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-1-cyclopropylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring but without the cyclopropyl group.
Cyclopropylamine: Shares the cyclopropyl group but lacks the pyrrolidinone ring.
4-Amino-2-pyrrolidinone: Similar structure but without the cyclopropyl group.
Uniqueness: 4-Amino-1-cyclopropylpyrrolidin-2-one is unique due to the presence of both the cyclopropyl group and the pyrrolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
4-Amino-1-cyclopropylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by a cyclopropyl group attached to the first carbon of a pyrrolidinone ring and an amino group (-NH2) at the fourth carbon. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
- Molecular Formula : C₇H₁₄N₂O
- Molecular Weight : 142.20 g/mol
- CAS Number : 1240527-57-4
Synthesis
The synthesis of this compound typically involves the cyclization of amino acids or their derivatives under specific reaction conditions. Common methods include:
- Cyclization of Amino Acids : Utilizing L-proline or similar substrates in the presence of cyclopropylamine.
- Reaction Conditions : Acidic conditions, heating, and maintaining specific temperatures to ensure complete cyclization.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It has been studied for its potential as an enzyme inhibitor, where it may bind to the active site of enzymes, preventing substrate binding and inhibiting enzymatic activity.
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological effects:
- Antidepressant Activity : Some studies suggest that this compound may influence neurotransmitter systems, potentially impacting mood regulation.
- Cognitive Enhancer : Preliminary findings indicate potential benefits in enhancing cognitive functions, possibly through modulation of cholinergic pathways.
Case Studies and Research Findings
- Antidepressant Effects : A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in rodent models. Results indicated significant reductions in despair behavior, suggesting efficacy in mood disorders .
- Cognitive Enhancement : Research conducted by Smith et al. (2023) demonstrated that this compound improved memory retention in animal models through enhanced synaptic plasticity mechanisms .
- Enzyme Inhibition Studies : A study published in Biochemical Pharmacology examined the compound's ability to inhibit specific enzymes linked to neurodegenerative diseases, showing promising results in reducing enzyme activity associated with Alzheimer's pathology .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Weight | Biological Activity |
---|---|---|
This compound | 142.20 g/mol | Antidepressant, cognitive enhancer |
4-Amino-1-isopropylpyrrolidin-2-one | 142.20 g/mol | Moderate enzyme inhibition |
4-Amino-2,2,6,6-tetramethylpiperidine | 158.25 g/mol | Potent neuroprotective effects |
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-amino-1-cyclopropylpyrrolidin-2-one |
InChI |
InChI=1S/C7H12N2O/c8-5-3-7(10)9(4-5)6-1-2-6/h5-6H,1-4,8H2 |
InChI Key |
PSINJBJNAVYKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(CC2=O)N |
Origin of Product |
United States |
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